2-Azaspiro[3.3]heptan-5-one
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Overview
Description
2-Azaspiro[3.3]heptan-5-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[3.3]heptan-5-one typically involves the cyclization of appropriate precursors. One common method includes the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the spirocyclic scaffold . Another approach involves the thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate, followed by reduction of the resulting β-lactam with alane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis on a larger scale would likely follow similar routes as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Azaspiro[3.3]heptan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications .
Scientific Research Applications
2-Azaspiro[3.3]heptan-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Azaspiro[3.3]heptan-5-one exerts its effects is primarily through its interaction with biological targets. The spirocyclic structure provides rigidity, which enhances the compound’s ability to bind selectively to specific molecular targets. This selectivity is crucial for the development of drugs with fewer side effects . The compound can interact with various enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
1-Azaspiro[3.3]heptane: This compound is a bioisostere of piperidine and shares a similar spirocyclic structure.
2-Oxa-6-azaspiro[3.3]heptane: This compound is used as a structural surrogate for morpholine in drug-like molecules.
Uniqueness: 2-Azaspiro[3.3]heptan-5-one stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Its ability to serve as a scaffold for the development of bioactive compounds makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
2-azaspiro[3.3]heptan-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-5-1-2-6(5)3-7-4-6/h7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULHFIDPZFSUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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